molecular formula C25H20ClNO3S2 B11677231 (5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11677231
M. Wt: 482.0 g/mol
InChI Key: DHPLPZLVHWUCDS-HZHRSRAPSA-N
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Description

(5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

The synthesis of (5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to other functional groups.

    Substitution: Various substitution reactions can occur on the aromatic rings, especially involving the chlorine and methoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other thiazolidinone derivatives and compounds with similar functional groups, such as:

    Dichloroanilines: These compounds have similar aromatic structures and can undergo similar substitution reactions.

    Other thiazolidinones: These compounds share the thiazolidinone ring structure and may have similar biological activities. The uniqueness of (5E)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects.

Properties

Molecular Formula

C25H20ClNO3S2

Molecular Weight

482.0 g/mol

IUPAC Name

(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20ClNO3S2/c1-2-29-22-14-17(12-13-21(22)30-16-18-8-6-7-11-20(18)26)15-23-24(28)27(25(31)32-23)19-9-4-3-5-10-19/h3-15H,2,16H2,1H3/b23-15+

InChI Key

DHPLPZLVHWUCDS-HZHRSRAPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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